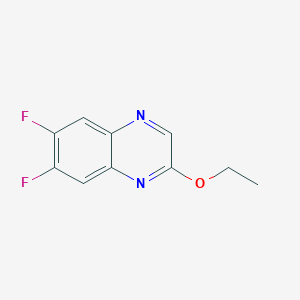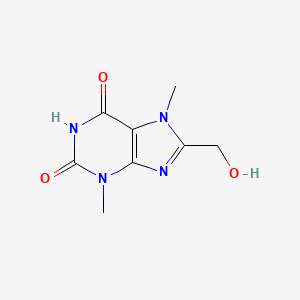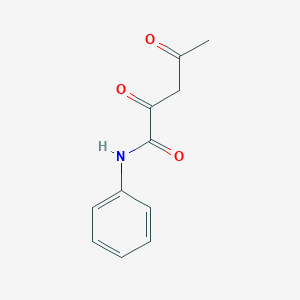![molecular formula C10H14N4O B11894964 2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11894964.png)
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ピロリジン-1-イル)-6,7-ジヒドロ-3H-ピロロ[2,3-d]ピリミジン-4(5H)-オンは、その独特な構造と科学および産業のさまざまな分野における潜在的な用途により注目を集めている複素環化合物です。この化合物は、別個の化学的および生物学的特性を付与する、ピロロ[2,3-d]ピリミジンコアに融合したピロリジン環を特徴としています。
準備方法
合成経路と反応条件
2-(ピロリジン-1-イル)-6,7-ジヒドロ-3H-ピロロ[2,3-d]ピリミジン-4(5H)-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下で適切な前駆体の環化が含まれます。 たとえば、ピリミジン誘導体と適切なジエンとのディールス・アルダー反応を用いることができ、その後、官能基の修飾が行われます .
工業生産方法
この化合物の工業生産には、高収率と純度を保証する最適化された合成経路が採用される場合があります。これには、反応を効率的に促進するために、触媒、制御された温度、および圧力条件を使用することがよく含まれます。 合成プロセスのスケーラビリティは、工業用途にとって重要であり、品質を損なうことなく大量に化合物を生産できることを保証します .
化学反応の分析
反応の種類
2-(ピロリジン-1-イル)-6,7-ジヒドロ-3H-ピロロ[2,3-d]ピリミジン-4(5H)-オンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して還元反応を実行できます。
置換: 求核置換反応は、ハロゲン化アルキルや酸塩化物などの試薬によって促進されるピリミジン環の特定の位置で発生する可能性があります.
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化アルキル、酸塩化物。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元はアミン誘導体を生成する可能性があります。 置換反応はさまざまな官能基を導入でき、化合物の汎用性を高めます .
科学研究アプリケーション
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。
医学: 癌や線維症などの病気の治療における治療の可能性について調査されています。
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and fibrosis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
2-(ピロリジン-1-イル)-6,7-ジヒドロ-3H-ピロロ[2,3-d]ピリミジン-4(5H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。それは、特定の酵素または受容体の阻害剤として作用し、生物学的経路を調節し、その効果を発揮する可能性があります。 正確な分子標的と経路は、特定のアプリケーションとコンテキストによって異なる場合があります .
類似の化合物との比較
類似の化合物
1H-ピロロ[2,3-b]ピリジン誘導体: 強力な生物学的活性、特に線維芽細胞増殖因子受容体阻害剤として知られています.
2-(ピリジン-2-イル)ピリミジン誘導体: 抗菌および抗線維症特性を含む、さまざまな生物学的活性を示します.
2-(ピロリジン-1-イル)チエノ[3,2-d]ピリミジン-4-イル誘導体: 抗チューブリン重合および血管破壊剤として評価されています.
独自性
2-(ピロリジン-1-イル)-6,7-ジヒドロ-3H-ピロロ[2,3-d]ピリミジン-4(5H)-オンは、その独特な構造的特徴により際立っており、別個の化学反応性と生物学的活性を付与します。
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: Known for their potent biological activities, particularly as fibroblast growth factor receptor inhibitors.
2-(Pyridin-2-yl)pyrimidine derivatives: Exhibiting diverse biological activities, including antimicrobial and antifibrotic properties.
2-(Pyrrolidin-1-yl)thieno[3,2-d]pyrimidin-4-yl derivatives: Evaluated as anti-tubulin polymerization and vascular disrupting agents.
Uniqueness
2-(Pyrrolidin-1-yl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C10H14N4O |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-3,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H14N4O/c15-9-7-3-4-11-8(7)12-10(13-9)14-5-1-2-6-14/h1-6H2,(H2,11,12,13,15) |
InChIキー |
RQJBCLMDMVDJIH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC3=C(CCN3)C(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropanol, 1-[(1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-](/img/structure/B11894883.png)
![3-[(Z)-hydrazinylidenemethyl]-4-hydroxy-1H-quinolin-2-one](/img/structure/B11894884.png)











![8a-(Trifluoromethyl)hexahydropyrrolo[1,2-a]pyrimidin-6(7H)-one](/img/structure/B11894970.png)
